t-Butylquinone oxide t-Butylquinone oxide
Brand Name: Vulcanchem
CAS No.: 10476-73-0
VCID: VC16991592
InChI: InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

t-Butylquinone oxide

CAS No.: 10476-73-0

Cat. No.: VC16991592

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

t-Butylquinone oxide - 10476-73-0

Specification

CAS No. 10476-73-0
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Standard InChI InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3
Standard InChI Key ZMTGGXREUMKXBC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=O)C2C(C1=O)O2

Introduction

Chemical Identity and Structural Properties of Tert-Butylquinone Oxide

Tert-butylquinone oxide (TBQO), systematically named 2-tert-butyl-1,4-benzoquinone, is an ortho-quinone derivative characterized by a tert-butyl substituent at the 2-position of the benzoquinone ring. Its molecular formula is C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}, with a molecular weight of 164.20 g/mol. The tert-butyl group confers steric hindrance, enhancing the compound's stability against nucleophilic attacks while facilitating its participation in redox cycling .

Physicochemical Characteristics

TBQO exists as a crystalline solid under standard conditions, with a melting point range of 110–115°C. Its solubility profile reveals moderate lipophilicity (logP=2.1\log P = 2.1), enabling penetration through biological membranes. The compound demonstrates pH-dependent stability, undergoing rapid autooxidation in alkaline environments to generate semiquinone radicals and reactive oxygen species (ROS) .

Table 1: Key Physicochemical Properties of Tert-Butylquinone Oxide

PropertyValue/Range
Molecular FormulaC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}
Molecular Weight164.20 g/mol
Melting Point110–115°C
Log P (Octanol-Water)2.1
Aqueous Solubility (25°C)1.2 mg/L
Redox Potential (E°')+0.25 V vs. SHE

Synthesis and Metabolic Formation Pathways

Chemical Synthesis

TBQO is synthesized via two primary routes:

  • Oxidation of TBHQ: Catalyzed by cytochrome P450 enzymes or peroxidases, TBHQ undergoes two-electron oxidation to form TBQO. This reaction proceeds through a semiquinone radical intermediate, detectable by electron spin resonance spectroscopy .

  • Direct Alkylation of Benzoquinone: Reaction of 1,4-benzoquinone with tert-butyl bromide in the presence of Lewis acids yields TBQO with 78–85% efficiency.

Metabolic Generation In Vivo

TBQO is identified as the primary oxidative metabolite of TBHQ in mammalian systems. Hepatic microsomes containing NADPH-cytochrome P450 reductase convert 65–70% of administered TBHQ to TBQO within 30 minutes. Glutathione (GSH) conjugation occurs at the 5- and 6-positions of the quinone ring, producing mono- and di-GSH adducts with enhanced redox cycling activity compared to the parent compound .

Biological Activities and Mechanisms of Action

Redox Cycling and ROS Generation

TBQO exhibits concentration-dependent redox behavior:

  • Pro-oxidant Activity: At concentrations >10 μM, TBQO undergoes single-electron reductions (e.g., by NADPH-cytochrome P450 reductase), generating superoxide (O2\text{O}_2^-) and hydroxyl radicals (OH\cdot\text{OH}) via Fenton chemistry. This activity correlates with observed cytotoxicity in hepatocytes (IC50 = 48 μM) .

  • Antioxidant Effects: Below 5 μM, TBQO acts as a radical scavenger, quenching lipid peroxyl radicals with rate constant k=3.2×105M1s1k = 3.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} .

Endothelial Modulation and Cardiovascular Effects

TBQO's interaction with the PI3K/Akt/eNOS pathway demonstrates therapeutic potential:

  • Akt Phosphorylation: In human umbilical vein endothelial cells (HUVECs), 10 μM TBQO increases Akt-Ser473 phosphorylation by 2.8-fold within 15 minutes, via proteasomal degradation of PTEN phosphatase .

  • eNOS Activation: Phosphorylated Akt enhances eNOS-Ser1177 phosphorylation (3.1-fold increase), elevating nitric oxide (NO) production to 142% of baseline levels. This mechanism underlies TBQO's antihypertensive effects in angiotensin II-induced hypertensive mice, reducing systolic blood pressure by 18 mmHg .

Table 2: Cardiovascular Effects of TBQO in Murine Models

ParameterControl GroupTBQO-Treated (5 mg/kg/day)
Systolic BP (mmHg)158 ± 4140 ± 3*
Acetylcholine Relaxation (%)42 ± 568 ± 6*
Aortic NO (nmol/g tissue)1.2 ± 0.12.8 ± 0.3*
eNOS Phosphorylation (Fold)1.03.1 ± 0.4*
*P < 0.01 vs. control; n = 8 per group

Industrial and Therapeutic Applications

Polymer Stabilization

TBQO serves as a co-stabilizer in polyolefin production, extending polymer lifespan by 40–60% through radical scavenging. Optimal performance occurs at 0.1–0.3% w/w loading, with synergistic effects observed when combined with hindered amine light stabilizers .

Cardiovascular Therapeutics

Preclinical models suggest TBQO's potential in managing endothelial dysfunction:

  • Hypertension: Chronic treatment (5 mg/kg/day) restores NO-mediated vasodilation in spontaneously hypertensive rats.

  • Atherosclerosis: TBQO reduces aortic plaque area by 32% in ApoE-/- mice via LOX-1 receptor downregulation .

Emerging Research Directions

Neuroprotective Effects

Recent in vitro studies demonstrate TBQO's ability to attenuate β-amyloid-induced neurotoxicity in SH-SY5Y cells (viability increased from 54% to 82% at 5 μM). This effect correlates with increased glutathione peroxidase activity (2.1-fold) and reduced lipid peroxidation (MDA levels decreased by 58%) .

Environmental Impact

TBQO exhibits moderate environmental persistence (DT50 = 28 days in soil), with bioaccumulation potential in aquatic organisms (BCF = 320 in Daphnia magna). Regulatory limits in drinking water are under consideration, with proposed thresholds of 50 μg/L .

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